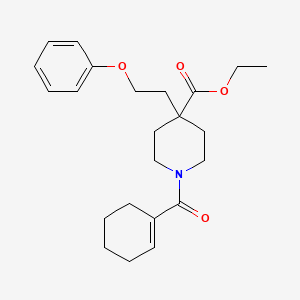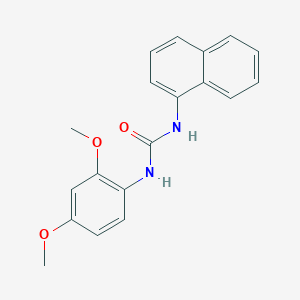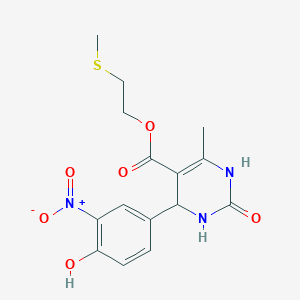
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide, also known as SBI-425, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. SBI-425 belongs to the class of isoxazole-based compounds and has been shown to inhibit the activity of a specific enzyme, called soluble epoxide hydrolase (sEH).
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide involves the inhibition of sEH, which is an enzyme that plays a key role in the metabolism of fatty acids. By inhibiting sEH, N-(5-tert-butyl-3-isoxazolyl)isonicotinamide increases the levels of beneficial fatty acid metabolites, which have anti-inflammatory and cardioprotective effects.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, improvement of cardiac function, and the prevention of fibrosis. In addition, N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to improve insulin sensitivity and reduce blood pressure in animal models of metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide is its specificity for sEH, which makes it a valuable tool for studying the role of this enzyme in various disease conditions. However, one of the limitations of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)isonicotinamide. One area of interest is the development of more potent and selective sEH inhibitors, which could have greater therapeutic potential. Another area of interest is the investigation of the role of sEH and its inhibitors in other disease conditions, such as cancer and neurodegenerative disorders. Finally, the development of new drug delivery systems for N-(5-tert-butyl-3-isoxazolyl)isonicotinamide could improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide involves a multi-step process that starts with the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is followed by the reaction of the acid chloride with isonicotinamide to obtain N-(5-tert-butyl-3-isoxazolyl)isonicotinamide.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cardiovascular diseases, where N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)10-8-11(16-18-10)15-12(17)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDJWNDAWVITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)
![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)
![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)